![molecular formula C11H10N2O2 B3045724 Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- CAS No. 112633-43-9](/img/structure/B3045724.png)
Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]-
Overview
Description
Phenols are a class of chemical compounds consisting of a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group . Isoxazoles are a class of organic compounds that contain an isoxazole ring, a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom .
Synthesis Analysis
The synthesis of phenols and isoxazoles can be complex and varied. Phenols can be produced from benzene through the cumene process, or from toluene by hydroxylation . Isoxazoles can be synthesized through several methods, including the reaction of α-hydroxy ketones or α-acetoxyketones with hydroxylamine .Molecular Structure Analysis
The molecular structure of phenols involves a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group . Isoxazoles have a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom .Chemical Reactions Analysis
Phenols are reactive towards electrophilic aromatic substitution as the oxygen atom’s pi electrons donate electron density into the ring . Isoxazoles can undergo a variety of reactions, including electrophilic substitution and nucleophilic addition .Physical And Chemical Properties Analysis
Phenols are typically white, crystalline solids that are slightly soluble in water . Isoxazoles are typically crystalline compounds as well, although their physical properties can vary widely depending on the specific substituents present in the compound .Scientific Research Applications
- Researchers have explored the potential of this compound as a natural antioxidant in food preservation, cosmetics, and pharmaceuticals .
- Investigating the anti-inflammatory properties of this compound could lead to novel therapeutic strategies .
- Phenolic compounds, including our target compound, may offer neuroprotection by mitigating cellular damage and supporting brain health .
- Research into the impact of this compound on blood sugar regulation could provide insights for diabetes management .
- Investigate whether this phenolic compound influences lipid metabolism, adipogenesis, or appetite regulation .
Antioxidant Properties
Anti-Inflammatory Effects
Neuroprotective Potential
Antidiabetic Activity
Anti-Obesity Properties
Nutraceutical Applications
Mechanism of Action
The mechanism of action of phenols and isoxazoles can vary widely depending on their specific structure and the context in which they are used. For example, some phenolic compounds are used for their antiseptic properties, while some isoxazole compounds are used in the manufacture of pharmaceuticals .
Safety and Hazards
Future Directions
The future directions for research and development in the field of phenols and isoxazoles are vast. They are used in a wide range of applications, from the production of plastics and resins to pharmaceuticals and dyes . As our understanding of these compounds continues to grow, so too will their potential applications.
properties
IUPAC Name |
2-[(5-methyl-1,2-oxazol-3-yl)iminomethyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-6-11(13-15-8)12-7-9-4-2-3-5-10(9)14/h2-7,14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIGAVSQBKWYAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N=CC2=CC=CC=C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50425163 | |
Record name | Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50425163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- | |
CAS RN |
112633-43-9 | |
Record name | Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50425163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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